1-Piperidinecarbonyl chloride, 4-(acetyloxy)-

Description

The exact mass of the compound 1-Piperidinecarbonyl chloride, 4-(acetyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Piperidinecarbonyl chloride, 4-(acetyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperidinecarbonyl chloride, 4-(acetyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-carbonochloridoylpiperidin-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3/c1-6(11)13-7-2-4-10(5-3-7)8(9)12/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQHAVANUPQLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCN(CC1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476271 | |

| Record name | 1-PIPERIDINECARBONYL CHLORIDE, 4-(ACETYLOXY)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496052-32-5 | |

| Record name | 1-PIPERIDINECARBONYL CHLORIDE, 4-(ACETYLOXY)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(acetyloxy)-1-piperidinecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

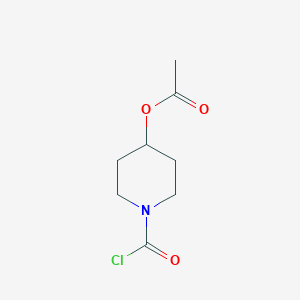

1-Piperidinecarbonyl chloride 4-(acetyloxy)- chemical structure

An In-depth Technical Guide to 1-Acetylpiperidine-4-carbonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-acetylpiperidine-4-carbonyl chloride (CAS No: 59084-16-1), a pivotal building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, a field-proven synthetic pathway, key applications, and essential safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical insight.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1][2][3] Its prevalence is due to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and water solubility, and providing a three-dimensional framework that can adapt to the steric demands of biological targets.[2] 1-Acetylpiperidine-4-carbonyl chloride serves as a key intermediate, offering a reactive "handle"—the acyl chloride—for covalently linking the valuable piperidine motif to other molecular fragments. Its strategic importance lies in its utility for creating diverse libraries of compounds for screening and lead optimization in drug discovery programs.[4][5]

Chemical Structure and Physicochemical Properties

1-Acetylpiperidine-4-carbonyl chloride is a derivative of piperidine, functionalized with an acetyl group on the nitrogen atom and a carbonyl chloride at the 4-position. This substitution pattern is crucial for its role as a synthetic intermediate.

Chemical Structure Diagram

The structural representation clarifies the arrangement of the functional groups that dictate the molecule's reactivity.

Caption: Chemical structure of 1-acetylpiperidine-4-carbonyl chloride.

Physicochemical Data Summary

The properties summarized below are critical for planning reactions, purification procedures, and ensuring proper storage and handling. The compound is notably sensitive to moisture due to the reactive acyl chloride group.[6]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂ClNO₂ | [6][7] |

| Molecular Weight | 189.64 g/mol | [6][7] |

| CAS Number | 59084-16-1 | [6][7] |

| Appearance | White to cream or brown crystals/powder | [8] |

| Melting Point | 135-137 °C | [6] |

| Boiling Point | 308 °C at 760 mmHg | [6] |

| Density | 1.224 g/cm³ | [6] |

| Solubility | DMSO (Slightly) | [6] |

| InChIKey | OHCPVLJEAHBMEG-UHFFFAOYSA-N | [7] |

| SMILES | CC(=O)N1CCC(CC1)C(=O)Cl | [8] |

| Storage Conditions | Hygroscopic, store under inert atmosphere, refrigerator | [6] |

Synthesis Pathway: From Isonipecotic Acid

The most direct and widely reported synthesis of 1-acetylpiperidine-4-carbonyl chloride is a robust two-step process commencing from commercially available isonipecotic acid (piperidine-4-carboxylic acid).[4] This pathway is favored for its efficiency and reliable yields.[4]

Synthetic Workflow Diagram

Caption: Two-step synthesis of 1-acetylpiperidine-4-carbonyl chloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical transformations.[4]

Step 1: N-Acetylation of Isonipecotic Acid

-

Rationale: The first step protects the secondary amine of the piperidine ring as an acetamide. This is crucial because the free amine would otherwise react with the chlorinating agent in the subsequent step. Acetic anhydride is an effective and common acetylating agent.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add isonipecotic acid (1 equivalent).

-

Add acetic anhydride (e.g., 2-3 equivalents) to the flask.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature, then slowly pour it into ice-cold water to quench the excess acetic anhydride.

-

The product, 1-acetylpiperidine-4-carboxylic acid, may precipitate. If so, collect the solid by filtration. If not, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the collected solid or the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate product.

-

Step 2: Chlorination to form 1-Acetylpiperidine-4-carbonyl chloride

-

Rationale: Thionyl chloride (SOCl₂) is a standard reagent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed.

-

Procedure:

-

Place the dried 1-acetylpiperidine-4-carboxylic acid (1 equivalent) from Step 1 into a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂). This reaction must be performed in a well-ventilated fume hood.

-

Add an excess of thionyl chloride (e.g., 2-5 equivalents), optionally with a catalytic amount of N,N-dimethylformamide (DMF).

-

Gently heat the mixture to reflux (approximately 76 °C) and maintain for 1-3 hours, or until gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. It is often beneficial to co-evaporate with a dry, inert solvent like toluene to ensure complete removal.

-

The resulting crude product, 1-acetylpiperidine-4-carbonyl chloride, is often a solid and can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or used directly in the next step if purity is sufficient.

-

Applications in Drug Development

The primary utility of 1-acetylpiperidine-4-carbonyl chloride is as a versatile synthon for introducing the N-acetyl-4-piperidyl moiety into larger molecules. The acyl chloride is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and phenols to form stable amide and ester bonds, respectively. This reactivity is fundamental to building potential drug candidates.[4]

General Reaction Scheme in Synthesis

Caption: Role as a building block in acylation reactions.

Case Study: Synthesis of Donepezil Analogues

The piperidine moiety is a core component of many bioactive compounds, including the acetylcholinesterase inhibitor Donepezil, used in the treatment of Alzheimer's disease.[5] Research into novel analogues of Donepezil often involves modifying the piperidine scaffold.[5] While Donepezil itself has a different substitution pattern, the synthetic strategies employed highlight the importance of piperidine building blocks like 1-acetylpiperidine-4-carbonyl chloride for accessing new chemical space and developing drug candidates with diverse substitution configurations.[5] The ability to readily form amide or ester linkages allows for the systematic exploration of structure-activity relationships (SAR).

Analytical Characterization

To ensure the identity and purity of synthesized 1-acetylpiperidine-4-carbonyl chloride, several analytical techniques are employed.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method can be used for analysis. A typical mobile phase might consist of acetonitrile and water with an acid modifier like phosphoric acid or, for Mass Spectrometry (MS) compatibility, formic acid.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 1785-1815 cm⁻¹ is characteristic of the C=O stretch of the acyl chloride group.

-

Mass Spectrometry (MS): Provides information on the molecular weight (189.64 g/mol ) and fragmentation pattern, confirming the compound's identity.[7][10]

Safety, Handling, and Storage

1-Acetylpiperidine-4-carbonyl chloride is a hazardous chemical that requires careful handling.

-

Hazard Identification: The compound is classified as corrosive. It causes severe skin burns and serious eye damage.[7][11][12]

-

Personal Protective Equipment (PPE): Always handle this chemical in a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][13][14]

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][12]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11][12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]

-

-

Handling and Storage: This compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6] Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[13][14]

-

Spill Management: In case of a spill, evacuate the area. For small spills, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[13]

References

-

LookChem. (n.d.). 1-Acetylpiperidine-4-carbonyl chloride. Retrieved February 23, 2026, from [Link]

-

Georganics. (2024). 1-PIPERIDINECARBONYL CHLORIDE SAFETY DATA SHEET. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 1-Acetylpiperidine-4-carbonyl chloride. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

ChemBK. (2024). piperidine-1-carbonyl chloride - Introduction. Retrieved February 23, 2026, from [Link]

-

SIELC Technologies. (2018). 1-Acetylpiperidine-4-carbonyl chloride. Retrieved February 23, 2026, from [Link]

-

Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]

-

PubChemLite. (n.d.). 1-acetylpiperidine-4-carbonyl chloride (C8H12ClNO2). Retrieved February 23, 2026, from [Link]

-

Kuran, B., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved February 23, 2026, from [Link]

-

ResearchGate. (n.d.). Piperidine-Based Drug Discovery. Retrieved February 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. lookchem.com [lookchem.com]

- 7. 1-Acetylpiperidine-4-carbonyl chloride | C8H12ClNO2 | CID 100950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L18426.03 [thermofisher.com]

- 9. 1-Acetylpiperidine-4-carbonyl chloride | SIELC Technologies [sielc.com]

- 10. PubChemLite - 1-acetylpiperidine-4-carbonyl chloride (C8H12ClNO2) [pubchemlite.lcsb.uni.lu]

- 11. georganics.sk [georganics.sk]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. peptide.com [peptide.com]

- 14. fishersci.com [fishersci.com]

Technical Assessment: Stability Profile and Handling of 4-Acetoxypiperidine Carbamoyl Chloride

Executive Summary & Chemical Identity[1][2][3]

4-Acetoxypiperidine carbamoyl chloride (IUPAC: 4-acetoxy-1-piperidinecarbonyl chloride) is a bifunctional electrophilic intermediate used primarily in the synthesis of complex ureas and carbamates for pharmaceutical applications.

Unlike simple acyl chlorides, this molecule presents a dual-stability paradox :

-

The carbamoyl chloride (

) moiety is moderately stable to temperature but highly sensitive to moisture. -

The acetoxy ester (

) at the 4-position is stable to moisture at neutral pH but highly susceptible to acid-catalyzed hydrolysis.

Critical Risk: The hydrolysis of the carbamoyl chloride moiety releases Hydrogen Chloride (HCl). This in-situ acid generation triggers an autocatalytic cascade, rapidly cleaving the acetoxy group and destroying the molecule's integrity.

Chemical Specifications

| Property | Detail |

| Systematic Name | 1-(Chlorocarbonyl)piperidin-4-yl acetate |

| Functional Groups | Carbamoyl Chloride ( |

| Primary Instability | Hydrolytic (Moisture sensitivity) |

| Secondary Instability | Acid-catalyzed ester cleavage (Autocatalytic) |

| Physical State | Viscous oil or low-melting solid (typically colorless to pale yellow) |

| Storage Class | Moisture-sensitive, Corrosive, Potential Carcinogen |

Degradation Mechanism & Kinetics

Understanding the degradation pathway is essential for process control. The degradation is not a single step but a cascade failure initiated by trace moisture.

The "Acid-Cascade" Failure Mode

-

Initiation: Trace water attacks the carbamoyl chloride (SN1 or SN2 pathway depending on solvent polarity), releasing CO₂ and HCl .

-

Propagation: The liberated HCl protonates the carbonyl oxygen of the acetoxy group at position 4.

-

Termination: The activated ester hydrolyzes, yielding 4-hydroxypiperidine derivatives and acetic acid.

Pathway Visualization

The following diagram illustrates the autocatalytic degradation cycle:

Caption: Figure 1. The autocatalytic degradation cascade. Note the feedback loop where HCl generated in step 1 accelerates the destruction of the ester moiety.

Stability & Storage Protocols

Based on the kinetic profile of disubstituted carbamoyl chlorides, the following storage conditions are mandatory to maintain >98% purity over 6 months.

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Reduces the rate of SN1 chloride dissociation and thermal elimination. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. Carbamoyl chlorides are hygroscopic. |

| Container | Teflon/Glass | Avoid metals (Fe/Al) which can act as Lewis acids and catalyze chloride dissociation. |

| Solvent Stability | DCM, THF, Toluene | Stable in non-nucleophilic, anhydrous solvents. |

| Incompatible | DMSO, Alcohols, Water | DMSO can act as an oxidant/nucleophile at high temps; alcohols react to form carbamates. |

Handling Best Practice: Always warm the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.

Analytical Methodology (HPLC)[8][11]

Critical Warning: Direct injection of carbamoyl chlorides into an HPLC system (especially those with aqueous mobile phases) results in on-column hydrolysis, leading to ghost peaks and inaccurate purity data.

The "Quench-and-Check" Protocol: To accurately assess purity, you must derivatize the chloride into a stable carbamate or urea before injection.

Recommended Derivatization Workflow

-

Reagent: Morpholine (excess) or Methanol (with Pyridine).

-

Reaction: Converts unstable

to stable -

Analysis: Quantify the stable derivative.

Caption: Figure 2. Derivatization workflow to prevent on-column hydrolysis. This ensures the chromatogram reflects the sample's integrity at the moment of sampling.

HPLC Conditions (For Derivatized Sample)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 210 nm (carbonyl) and 254 nm.

Synthesis & Workup Considerations

When using this reagent in drug development (e.g., urea formation), the workup must neutralize the HCl byproduct immediately to preserve the acetoxy group.

Reaction Optimization

-

Base Scavenger: Use a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) in the reaction mixture.

-

Role: DIPEA sequesters the HCl immediately as it forms, preventing the "Acid-Cascade" described in Section 2.

-

-

Stoichiometry: Use 1.1 equivalents of the nucleophile (amine) relative to the carbamoyl chloride.

Quenching Protocol (Safety)

Carbamoyl chlorides are potential alkylating agents (suspected carcinogens).

-

Quench: Stir waste streams with 10% aqueous ammonia or dilute NaOH for 1 hour.

-

Verify: Check pH > 10 to ensure complete hydrolysis to the piperidine and carbonate/chloride salts before disposal.

References

-

Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules (Basel, Switzerland). Link

-

Sielc Technologies. (2018). Separation of Dimethylcarbamoyl chloride on Newcrom R1 HPLC column. Link

-

BenchChem. (2025).[1] A Comparative Guide to Assessing the Purity of N,N-Bis(2-chloroethyl)carbamoyl Chloride. Link

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 100950: 1-Acetylpiperidine-4-carbonyl chloride. (Note: Structural isomer reference for physical property estimation). Link

Sources

An In-depth Technical Guide to the Safe Handling of 4-(Acetyloxy)-1-piperidinecarbonyl Chloride

Chemical Identification and Hazard Overview

Chemical Name: 4-(Acetyloxy)-1-piperidinecarbonyl chloride Synonyms: 4-acetoxypiperidine-1-carbonyl chloride Chemical Formula: C8H12ClNO3 Molecular Weight: 205.64 g/mol

Structural Rationale for Hazard Assessment: The primary reactive center of this molecule is the acyl chloride (-COCl) group attached to the piperidine nitrogen. Acyl chlorides are notoriously reactive, particularly with nucleophiles. The presence of the 4-(acetyloxy) group is not expected to fundamentally alter the primary hazards associated with the acyl chloride but may influence physical properties such as solubility and boiling point. The principal hazards arise from its rapid reaction with water (including atmospheric moisture) to produce hydrochloric acid (HCl), and its reactivity with other nucleophiles, such as amines and alcohols. This reactivity profile dictates the stringent handling and storage procedures outlined in this guide.

GHS Classification (Predicted)

The Globally Harmonized System (GHS) classification is predicted based on the hazards of analogous compounds.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2][3][4] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[3] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[5] |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin. |

| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled. |

Hazard Pictograms:

corrosive skull and crossbones

Risk Assessment and Proactive Safety Measures

Causality of Hazards

The high reactivity of the acyl chloride functional group is the root cause of the significant hazards associated with this compound.

-

Reaction with Water: Contact with water, including humidity in the air, leads to a rapid and exothermic reaction, liberating corrosive hydrochloric acid gas. This is the primary cause of respiratory and skin irritation.[6]

-

Reactivity with Nucleophiles: The compound will react readily with nucleophilic functional groups present in biological macromolecules (e.g., amines, thiols, hydroxyls), leading to cellular damage. This underpins its corrosive effects on skin and eyes.

Engineering Controls: The First Line of Defense

Given the high reactivity and toxicity, handling of 4-(acetyloxy)-1-piperidinecarbonyl chloride must be conducted with robust engineering controls.

-

Fume Hood: All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of vapors and HCl gas produced from hydrolysis.[7]

-

Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation of the compound and the formation of HCl.[2]

-

Ventilation: The laboratory should be well-ventilated to dilute any fugitive emissions.[8][9]

Standard Operating Procedures for Safe Handling

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1][8][9]

-

Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton®). A double-gloving strategy (e.g., nitrile inner glove, heavy-duty outer glove) is recommended. Gloves must be inspected for integrity before each use.[8][9]

-

Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron or suit may be necessary.[1]

-

Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., spill cleanup), a NIOSH-approved respirator with an acid gas cartridge is necessary.[8][9]

Experimental Workflow: From Storage to Quenching

The following diagram outlines the critical steps for the safe use of 4-(acetyloxy)-1-piperidinecarbonyl chloride in a typical laboratory setting.

Caption: A step-by-step workflow for the safe laboratory use of 4-(acetyloxy)-1-piperidinecarbonyl chloride.

Emergency Response Protocols

Rapid and informed response to an exposure or spill is critical.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][8]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill and Fire Management

-

Spill Response:

-

Evacuate the area and restrict access.

-

Ensure adequate ventilation and wear appropriate PPE.

-

For small spills, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal.[8][9]

-

Do not use combustible materials, such as paper towels, to clean up spills.

-

For large spills, contact your institution's environmental health and safety department.

-

-

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[10][11]

-

Unsuitable Extinguishing Media: Do NOT use water, as it will react violently with the compound.[5]

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[6][9] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8][9]

-

Toxicological and Ecological Profile (Predicted)

-

Toxicological Information: The toxicological properties of 4-(acetyloxy)-1-piperidinecarbonyl chloride have not been fully investigated.[10][12] However, based on its structure, it is expected to be highly corrosive and toxic. Chronic exposure may lead to respiratory and skin damage.

-

Ecological Information: The environmental impact of this compound has not been fully determined. It is expected to be harmful to aquatic life. Do not allow this chemical to enter drains or waterways.[10]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8][9] Keep away from moisture and incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[7][9]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[10]

References

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2025, September 23). Safety Data Sheet.

- KISHIDA CHEMICAL CO., LTD. (2023, December 19). Safety Data Sheet.

- Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES.

- Georganics. (n.d.). 1-PIPERIDINECARBONYL CHLORIDE.

- Sigma-Aldrich. (n.d.). 1-Acetylpiperidine-4-carbonyl chloride | 59084-16-1.

- AAPPTec, LLC. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). 1-Acetylpiperidine-4-carbonyl chloride | C8H12ClNO2 | CID 100950.

- Fisher Scientific. (n.d.). 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Echemi.com. (n.d.). 4-ACETOXY-PIPERIDINE, HYDROCHLORIDE SDS, 94886-04-1 Safety Data Sheets.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- MilliporeSigma. (2025, September 22). SAFETY DATA SHEET.

- Key Organics. (2017, December 1). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 1-Acetyl-piperidine-4-carbonyl chloride | 59084-16-1.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2012, February 10). SAFETY DATA SHEET.

- CDH Fine Chemical. (n.d.). DICUMYL PEROXIDE CAS No 80-43-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Iridium(III) Chloride Trihydrate.

Sources

- 1. georganics.sk [georganics.sk]

- 2. 1-Acetylpiperidine-4-carbonyl chloride | 59084-16-1 [sigmaaldrich.com]

- 3. 1-Acetylpiperidine-4-carbonyl chloride | C8H12ClNO2 | CID 100950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Acetylpiperidine-4-carbonyl chloride, 97%, may contain up to ca 1M free HCl 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. keyorganics.net [keyorganics.net]

- 6. fishersci.com [fishersci.com]

- 7. peptide.com [peptide.com]

- 8. kishida.co.jp [kishida.co.jp]

- 9. kishida.co.jp [kishida.co.jp]

- 10. fishersci.com [fishersci.com]

- 11. media.hiscoinc.com [media.hiscoinc.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis precursors for 1-Piperidinecarbonyl chloride 4-(acetyloxy)-

An In-Depth Technical Guide to the Synthesis Precursors for 1-Piperidinecarbonyl chloride, 4-(acetyloxy)-

Abstract

This technical guide provides a comprehensive overview of the synthetic precursors and methodologies required for the preparation of 1-Piperidinecarbonyl chloride, 4-(acetyloxy)-. This compound serves as a valuable intermediate in the development of complex pharmaceutical agents. We will deconstruct the synthetic pathway into a logical, three-stage process, beginning with the foundational precursor, 4-hydroxypiperidine, followed by its conversion to the key intermediate, 4-(acetyloxy)piperidine, and culminating in the final transformation to the target acid chloride. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and critical safety considerations, particularly for the use of phosgene equivalents.

The Foundational Precursor: 4-Hydroxypiperidine

The journey to our target molecule begins with 4-hydroxypiperidine (also known as 4-piperidinol), a versatile bifunctional building block in medicinal chemistry.[1] Its piperidine ring is a privileged scaffold in numerous biologically active compounds, while the hydroxyl and secondary amine groups offer two distinct points for chemical modification.[1][2] Achieving high purity at this initial stage is paramount, as impurities can carry through and complicate subsequent reactions and purifications.

Synthesis of 4-Hydroxypiperidine from 4-Piperidone

A common and efficient route to 4-hydroxypiperidine involves the reduction of 4-piperidone.[3] 4-Piperidone itself is often handled as its hydrochloride salt for stability and is typically neutralized in situ before reduction. Sodium borohydride (NaBH₄) is a preferred reducing agent for this transformation due to its selectivity for ketones in the presence of other functional groups and its operational simplicity compared to metal hydrides like LiAlH₄.

Experimental Protocol: Synthesis of 4-Hydroxypiperidine

-

Neutralization of 4-Piperidone Precursor: To a round-bottom flask charged with 4-piperidone hydrochloride hydrate (1.0 eq) and distilled water, add a sufficient amount of a base such as aqueous ammonia or sodium hydroxide solution until the solution is alkaline, ensuring the complete formation of the free base.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as toluene or dichloromethane, to isolate the free 4-piperidone. Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

-

Reduction: Filter the drying agent and transfer the organic solution to a new reaction vessel. Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise, maintaining the temperature below 10°C.

-

Reaction Monitoring & Quenching: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of dilute hydrochloric acid to neutralize excess NaBH₄.

-

Workup and Isolation: Separate the organic layer. Extract the aqueous layer with additional dichloromethane. Combine all organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxypiperidine, typically as a white to off-white solid.

The Key Intermediate: Synthesis of 4-(Acetyloxy)piperidine

The next crucial step involves the protection of the hydroxyl group at the C4 position via acetylation. This esterification reaction prevents the hydroxyl group from reacting in the subsequent phosgenation step, ensuring that the carbonyl chloride moiety is formed exclusively on the piperidine nitrogen.

The Acetylation Step: Rationale and Mechanism

Acetylation is a straightforward esterification where the nucleophilic hydroxyl group of 4-hydroxypiperidine attacks an electrophilic acetyl source, such as acetic anhydride or acetyl chloride. The reaction is typically performed in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (acetic acid or HCl) and to catalyze the reaction.

Sources

Methodological & Application

Protocol for reacting 1-Piperidinecarbonyl chloride 4-(acetyloxy)- with amines

Application Note: Synthesis of Unsymmetrical Ureas via 4-Acetoxy-1-piperidinecarbonyl Chloride

Executive Summary

This application note details the protocol for reacting 1-Piperidinecarbonyl chloride, 4-(acetyloxy)- (also known as 4-acetoxypiperidine-1-carbonyl chloride) with primary or secondary amines.[1] This reaction is a nucleophilic acyl substitution used to synthesize unsymmetrical ureas featuring a 4-acetoxypiperidine moiety.[1] These scaffolds are critical in medicinal chemistry, often serving as pharmacophores in GPCR modulators and enzyme inhibitors due to the piperidine ring's ability to direct substituents into specific binding pockets.

Key Reaction Characteristics:

-

Reaction Type: Carbamoylation (Nucleophilic Acyl Substitution).

-

Product: 1-(4-acetoxypiperidin-1-yl)-1-alkyl/aryl urea.[1]

-

Critical Constraint: Moisture sensitivity of the carbamoyl chloride reagent.

Reaction Mechanism & Chemical Logic

The reaction proceeds via the attack of the nucleophilic amine nitrogen on the electrophilic carbonyl carbon of the carbamoyl chloride.[2][3] A non-nucleophilic base (tertiary amine) is required to scavenge the hydrochloric acid (HCl) by-product, driving the equilibrium forward and preventing the protonation of the reactant amine.

Mechanistic Pathway:

-

Nucleophilic Attack: The lone pair of the amine (R-NH₂) attacks the carbonyl carbon of the reagent.[2][3]

-

Tetrahedral Intermediate: A transient intermediate forms (though short-lived).[1]

-

Elimination: The chloride ion acts as a leaving group, reforming the carbonyl double bond.

-

Deprotonation: The auxiliary base (e.g., DIPEA) removes the proton from the resulting cation to yield the neutral urea.

Note on Stability: The 4-acetyloxy group (ester) at the C4 position is generally stable under these mild basic conditions but dictates that strong aqueous hydroxide bases should be avoided during workup to prevent hydrolysis to the alcohol.

Figure 1: Mechanistic flow of the carbamoylation reaction involving 4-acetoxy-1-piperidinecarbonyl chloride.

Materials & Equipment

Reagents

| Reagent | Role | Specifications |

| 1-Piperidinecarbonyl chloride, 4-(acetyloxy)- | Electrophile | >95% purity; Store at 2-8°C under Argon.[1] Moisture sensitive. |

| Target Amine (R-NH₂) | Nucleophile | 1.0 equiv.[1] Dry. |

| Dichloromethane (DCM) | Solvent | Anhydrous (water <50 ppm). |

| Diisopropylethylamine (DIPEA) | Base | >99%; Hunig's Base. Alternative: Triethylamine (TEA). |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | Optional (0.1 equiv) for sterically hindered amines.[1] |

Equipment

-

Flame-dried round-bottom flask (RBF) or reaction vial with septum.[1]

-

Inert gas line (Nitrogen or Argon).

-

Syringes/Needles (oven-dried).[1]

-

Ice-water bath.[1]

Experimental Protocol

Standard Operating Procedure (SOP-01): Synthesis of 4-Acetoxypiperidine Ureas

Step 1: Preparation (Inert Atmosphere)[1]

-

Flame-dry a reaction flask equipped with a magnetic stir bar.

-

Purge with Nitrogen/Argon and seal with a rubber septum.

-

Cool the flask to 0°C using an ice bath.

Step 2: Reactant Dissolution

-

Dissolve 1.0 equivalent of the Target Amine in anhydrous DCM (concentration ~0.2 M).

-

Add 1.2 - 1.5 equivalents of DIPEA (or TEA).[1]

-

Rationale: Excess base ensures complete neutralization of HCl and maintains the amine in its nucleophilic free-base form.

-

Step 3: Addition of Carbamoyl Chloride

-

Dissolve 1.1 equivalents of 1-Piperidinecarbonyl chloride, 4-(acetyloxy)- in a minimal amount of anhydrous DCM.

-

Add this solution dropwise to the amine mixture at 0°C over 10–15 minutes.

Step 4: Reaction Monitoring

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 2–12 hours .

-

Monitor: Use TLC (typically 5% MeOH in DCM) or LC-MS.[1]

-

Success Criteria: Disappearance of the starting amine mass and appearance of the urea product mass [M+H]⁺.

-

Step 5: Workup & Purification[1]

-

Quench: Add saturated aqueous NaHCO₃ (Sodium Bicarbonate).

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Wash:

-

Wash combined organics with 0.5 M HCl (or Citric Acid) to remove unreacted amine and DIPEA.

-

Note: Perform this quickly and cold to prevent hydrolysis of the 4-acetoxy ester.

-

Wash with Brine.

-

-

Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica Gel).

-

Eluent: Hexane/Ethyl Acetate or DCM/MeOH gradients.

-

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry | 1.1 eq Chloride : 1.0 eq Amine | Carbamoyl chlorides hydrolyze slowly in trace moisture.[1] Slight excess ensures full conversion of the limiting amine. |

| Temperature | 0°C | Controlling the initial exotherm prevents decomposition. Heating is rarely required unless the amine is highly hindered. |

| Solvent Water | <50 ppm | Water competes with the amine, hydrolyzing the reagent to the corresponding carbamic acid (which decarboxylates to 4-acetoxypiperidine). |

| Order of Addition | Chloride to Amine | Adding the electrophile to the nucleophile/base mixture minimizes the concentration of free HCl in the system. |

Troubleshooting & Optimization

Scenario A: Low Yield / Incomplete Conversion

-

Cause: The carbamoyl chloride reagent may have partially hydrolyzed during storage.

-

Solution: Check reagent quality via H-NMR (look for broad NH peaks indicating hydrolysis).[1] Increase reagent equivalents to 1.5 eq.

-

Catalysis: If the amine is electron-deficient (e.g., an aniline), add 10 mol% DMAP to activate the carbamoyl chloride.

Scenario B: Hydrolysis of the Acetoxy Group

-

Observation: Mass spec shows product mass minus 42 Da (loss of acetyl).

-

Cause: Workup was too basic or acidic for too long.

-

Solution: Avoid strong bases. Use dilute citric acid for the acid wash instead of HCl. Keep the workup cold.

Scenario C: Formation of Symmetric Urea (Amine Dimer)

-

Observation: Mass corresponds to Amine-CO-Amine.[1]

-

Cause: Moisture contamination converting the carbamoyl chloride to an isocyanate intermediate (rare for disubstituted chlorides) or hydrolysis leading to phosgene generation (very rare under these conditions).

-

Solution: Ensure strict anhydrous conditions.

Figure 2: Operational workflow for the synthesis of ureas using 4-acetoxy-1-piperidinecarbonyl chloride.

References

- Sartori, G., & Maggi, R. (2010). Advances in the Synthesis of Ureas. CRC Press. (General reference for urea synthesis methodologies).

-

Tilley, J. W., et al. (1980). "Carbamoyl chlorides in organic synthesis." Journal of Organic Chemistry, 45(9), 1742-1745. Link

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Mechanistic grounding for nucleophilic acyl substitution). Link

-

Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling Moisture Sensitive Reagents. (Standard handling protocols for acid chlorides/carbamoyl chlorides). Link

(Note: Specific CAS 100557-07-1 is a specialized building block; protocols are adapted from standard carbamoyl chloride chemistry as described in References 2 and 3.)

Sources

Handling moisture-sensitive piperidine carbamoyl chlorides

Application Note: Technical Guide to Handling & Stabilization of Moisture-Sensitive Piperidine Carbamoyl Chlorides

Abstract & Scope

Piperidine carbamoyl chlorides (e.g., 1-piperidinecarbonyl chloride) are critical electrophilic linchpins in the synthesis of urea-based antagonists, carbamate prodrugs, and enzyme inhibitors (e.g., MAGL/FAAH inhibitors). However, their utility is frequently compromised by their acute moisture sensitivity. Hydrolysis not only degrades the reagent but generates autocatalytic impurities (HCl and amine salts) that can dismantle downstream stereocenters or poison catalysts.

This guide provides a rigorous, field-proven protocol for the storage, transfer, and reaction of piperidine carbamoyl chlorides. It moves beyond standard "air-free" techniques to address the specific mechanistic vulnerabilities of the

Mechanistic Vulnerability: Why They Degrade

To handle these reagents effectively, one must understand their decomposition pathway. Unlike standard acid chlorides, carbamoyl chlorides possess a nitrogen lone pair that can donate electron density to the carbonyl carbon.

The Hydrolysis Cascade: Upon exposure to trace atmospheric moisture, the compound undergoes a rapid degradation cycle. The reaction is often autocatalytic because the generated HCl protonates the remaining carbamoyl chloride, making it more electrophilic and susceptible to further attack.

Key Degradation Markers:

-

Pressure Build-up: Evolution of

gas. -

Precipitate Formation: The generated piperidine reacts with HCl or the carbamoyl chloride itself to form insoluble piperidinium salts.

Visualization of the Hydrolysis Pathway:

Figure 1: The degradation cascade of piperidine carbamoyl chloride upon exposure to moisture.[1] Note the formation of solid salts and gas, which are primary indicators of compromised reagent quality.

Storage & Pre-Handling Protocols

The "Freezer-to-Bench" Gap: The most critical moment for reagent degradation is not during storage, but during the warming phase. Opening a cold bottle in a humid lab condenses water immediately inside the vessel.

Protocol 1: Safe Storage & Equilibration

-

Primary Storage: Store at -20°C under an Argon atmosphere. Argon is preferred over Nitrogen as it is denser than air, providing a better "blanket" when the vessel is opened.

-

Equilibration: Before use, the sealed container must warm to room temperature (approx. 30-45 mins) inside a desiccator. Do not open cold.

-

Seal Integrity: Parafilm is insufficient. Use electrical tape or Teflon tape over the cap threads to prevent moisture creep during freezer storage.

Table 1: Solvent Compatibility Guide

| Solvent Class | Recommended? | Notes |

| Chlorinated ( | Excellent | High solubility; easily dried over |

| Ethers (THF, | Good | Must be distilled from Na/Benzophenone or passed through activated alumina. THF absorbs water rapidly; use fresh. |

| Alcohols (MeOH, EtOH) | FORBIDDEN | Reacts rapidly to form carbamates (solvolysis). |

| Amides (DMF, DMAc) | Caution | Commercial DMF often contains amines/water. Must be strictly anhydrous. |

| Water | FORBIDDEN | Immediate hydrolysis. |

Experimental Protocol: Inert Transfer & Reaction

This protocol assumes the use of a Schlenk line. If using a glovebox, steps can be simplified, but the rigorous drying of glassware remains essential.

Materials:

-

Piperidine carbamoyl chloride (Solid or Oil).

-

Anhydrous Dichloromethane (DCM).

-

Oven-dried glassware (120°C for >2 hours).

-

Rubber septa and Nitrogen/Argon balloon or line.

Workflow Visualization:

Figure 2: Step-by-step workflow for handling moisture-sensitive carbamoyl chlorides to ensure reaction integrity.

Detailed Steps:

-

System Preparation:

-

Assemble the reaction flask with a magnetic stir bar and rubber septum while hot.

-

Connect to the Schlenk line. Evacuate and backfill with inert gas three times while cooling. This removes moisture adsorbed to the glass walls.

-

-

Reagent Transfer (Solid Reagents):

-

Ideally: Weigh inside a glovebox.[1]

-

Alternatively: Tare a dry vial with a septum. Transport to the balance. Quickly add the solid. Cap immediately. Purge the headspace with inert gas via a needle.

-

-

Solvation:

-

Add anhydrous solvent (e.g., DCM) via syringe to the reagent vial. Dissolve completely.

-

Note: If the solution is cloudy, hydrolysis has likely occurred (formation of piperidinium salts). Filter under inert atmosphere if necessary, but it is safer to discard.

-

-

Reaction Initiation:

-

Add the carbamoyl chloride solution dropwise to the solution of the nucleophile (amine/alcohol) and non-nucleophilic base (e.g., DIPEA or Pyridine) at 0°C.

-

Expert Tip: The base is crucial. Without it, the HCl generated will protonate your nucleophile, stalling the reaction.

-

Quality Control & Validation

Before committing valuable advanced intermediates to a reaction, validate the quality of the carbamoyl chloride.

Method:

-

Solvent:

(Must be dry; filter through basic alumina or use a fresh ampoule). -

Diagnostic Shift:

-

Pure Carbamoyl Chloride: The

-protons (adjacent to Nitrogen) typically appear downfield around 3.6 – 3.8 ppm due to the electron-withdrawing carbonyl. -

Hydrolyzed Amine (Piperidine): The

-protons appear upfield around 2.7 – 2.9 ppm . -

Purity Check: Integration of these two regions gives a direct mole % purity.

-

Table 2: Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| White precipitate in bottle | Hydrolysis has formed piperidine hydrochloride. | Filter solution under Argon; re-titrate or discard if >10% degraded. |

| Pop sound when opening | Vent carefully. Material is likely compromised. | |

| Low Yield in Reaction | HCl poisoning of nucleophile. | Increase equivalents of scavenger base (DIPEA/Et3N). |

| New spot on TLC | Urea formation (dimerization). | Excess moisture present; amine reacted with carbamoyl chloride. |

References

-

BenchChem. (2025).[1][2] Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 242085, 1-Piperidinecarbonyl chloride. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1-Piperidinecarbonyl chloride.[3][4] Retrieved from

-

Tilley, J. W., et al. (1980). Carbamoyl Chloride Synthesis and Reactivity.[1][2] Journal of Organic Chemistry. (Contextual citation based on general reactivity principles described in search results).

-

European Chemicals Agency (ECHA). (2025). Registration Dossier: 1-Piperidinecarbonyl chloride.[4] Retrieved from

Sources

Application Note & Protocol: Optimal Storage and Handling of 4-(Acetyloxy)-1-Piperidinecarbonyl Chloride

Abstract & Scope

This technical guide provides a comprehensive framework for the appropriate storage and handling of 4-(acetyloxy)-1-piperidinecarbonyl chloride. As a bifunctional molecule, its stability is dictated by the inherent reactivity of both an acyl chloride and an acetyloxy (ester) group. This document synthesizes established principles for managing moisture-sensitive and thermally-labile compounds to ensure the long-term integrity and performance of the reagent in research and development settings. Protocols for short-term (in-use) and long-term (stock) storage are detailed, alongside an explanation of the chemical degradation pathways that necessitate these precautions. This guide is intended for researchers, chemists, and drug development professionals who utilize this or structurally similar reagents.

Scientific Foundation: Understanding Chemical Instability

The molecular architecture of 4-(acetyloxy)-1-piperidinecarbonyl chloride contains two primary points of vulnerability: the highly electrophilic acyl chloride and the susceptible ester linkage. Proper storage protocols are designed to mitigate the specific reactions that lead to degradation at these sites.

2.1 The Acyl Chloride Moiety: Extreme Moisture Sensitivity

The 1-piperidinecarbonyl chloride group is the most reactive part of the molecule. Acyl chlorides are well-documented to be aggressively hygroscopic and reactive towards a wide range of nucleophiles.[1][2] The most critical and common degradation reaction is hydrolysis.

-

Mechanism of Hydrolysis: Upon exposure to even trace amounts of water from atmospheric humidity, the acyl chloride undergoes rapid nucleophilic attack. This reaction is often vigorous and results in the formation of the corresponding carboxylic acid (4-(acetyloxy)piperidine-1-carboxylic acid) and corrosive hydrochloric acid (HCl) gas.[3][4]

-

Consequences of Degradation: This primary degradation compromises the reagent's purity and intended reactivity. Furthermore, the generation of HCl can create an acidic microenvironment within the storage container, which can catalyze further degradation of the molecule, particularly at the ester group.[2]

2.2 The 4-(Acetyloxy) Group: Susceptibility to Hydrolysis and Thermolysis

The acetyloxy (ester) functional group is also prone to hydrolysis, although typically at a slower rate than the acyl chloride.[5][6]

-

Acid-Catalyzed Hydrolysis: The HCl produced from the hydrolysis of the acyl chloride moiety can act as a catalyst, accelerating the cleavage of the ester bond to yield a 4-hydroxy-piperidine derivative and acetic acid. This creates a cascade of degradation that can significantly reduce the concentration of the active reagent.

-

Thermal Degradation: While specific data for this compound is unavailable, acetylated compounds can be susceptible to thermal decomposition at elevated temperatures, which can lead to the formation of various byproducts.[7][8] Storing the compound at reduced temperatures is a critical measure to minimize the rate of all potential degradation reactions.[9]

The interplay between these two functional groups underscores the need for a multi-faceted storage strategy that rigorously excludes moisture and maintains low temperatures.

Visualizing Degradation and Handling Workflows

To ensure clarity, the primary degradation pathways and the recommended handling workflow are illustrated below using the DOT language for graph visualization.

Caption: Primary degradation pathways for 4-(acetyloxy)-1-piperidinecarbonyl chloride.

Caption: Decision workflow for the handling and storage of the reagent.

Storage and Handling Protocols

Adherence to the following protocols is essential for preserving the chemical integrity of 4-(acetyloxy)-1-piperidinecarbonyl chloride. A failure to do so may result in reagent degradation, leading to inconsistent experimental results.

4.1 Quantitative Storage Parameters

The recommended conditions are summarized in the table below.

| Parameter | Long-Term Storage (Stock) | Short-Term Storage (In-Use) |

| Temperature | 2-8°C (Refrigerated)[10] | Ambient (in desiccator) or Refrigerated |

| Atmosphere | Dry Inert Gas (Argon or Nitrogen)[3][11] | Dry Inert Gas or under vacuum in a desiccator |

| Container | Tightly-sealed glass bottle (amber preferred) with PTFE-lined cap. Sure/Seal™ style bottles are ideal.[12] | Original container, resealed under inert gas, or a temporary vial inside a desiccator. |

| Environment | Inside a secondary container with desiccant. Store away from incompatible materials (e.g., bases, strong oxidizing agents).[9][13] | In a chemical fume hood or glovebox during active use; in a desiccator between uses. |

| Duration | Months to years, provided the seal is never compromised. | A single working day. Return to long-term storage promptly. |

4.2 Protocol for Long-Term Storage

-

Initial Receipt: Upon receiving the compound, visually inspect the container seal for any signs of damage. If compromised, the reagent's quality should be verified before use.

-

Labeling: Record the date of receipt and the date of first opening on the label.[11] This is crucial for tracking the potential exposure history of the reagent.

-

Storage Location: Place the tightly sealed primary container inside a larger, shatter-proof secondary container. Add a desiccant, such as silica gel, to the secondary container to capture any incidental moisture.[13]

-

Refrigeration: Store the entire assembly in a designated laboratory refrigerator at 2-8°C.[10] This location should be reserved for chemicals and clearly labeled. Do not store in areas with high humidity or frequent temperature fluctuations.

4.3 Protocol for Handling and Short-Term Use

-

Equilibration: Before opening, remove the container from the refrigerator and place it in a desiccator. Allow it to warm to ambient laboratory temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold surfaces of the container and reagent upon opening.[14]

-

Inert Atmosphere Transfer: All transfers and weighing operations must be conducted under a dry, inert atmosphere.[12]

-

Ideal Method: Use a glovebox with a low-moisture atmosphere (<10 ppm H₂O).

-

Alternative Method: Utilize standard Schlenk line techniques. Briefly remove the cap, dispense the required amount, and immediately purge the container headspace with a gentle stream of dry argon or nitrogen before resealing.

-

-

Dispensing: Use clean, dry spatulas or syringes for transfer. Never introduce a tool that has been exposed to the ambient atmosphere directly into the stock bottle without proper drying.

-

Resealing: After dispensing, tightly secure the cap. For added protection, wrap the cap and neck of the bottle with Parafilm® M.

-

Post-Use Storage:

-

If the reagent will be used again within the same day, it can be kept in a desiccator at room temperature.

-

For any storage longer than a few hours, purge the container with inert gas and return it to the recommended long-term refrigerated conditions.

-

Safety & Disposal

-

Hazards: As an acyl chloride, this compound is expected to be corrosive and a lachrymator. It will cause severe skin burns and eye damage upon contact.[15][16][17] The hydrolysis product, HCl, is also corrosive and toxic.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient for prolonged contact with reactive chlorides; consider butyl rubber or laminate gloves), a flame-retardant lab coat, and chemical splash goggles with a face shield.[15][18]

-

Spill & Disposal: In case of a spill, use an inert absorbent material. Do not use water.[19] Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[13]

References

-

Georganics Ltd. (2024). 1-PIPERIDINECARBONYL CHLORIDE SAFETY DATA SHEET. Available at: [Link]

-

University of Rochester. (n.d.). Chemical Storage. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals - Environment, Health & Safety. Available at: [Link]

-

OnePointe Solutions. (2020). Shelf Lives of Common Chemical Reagents. Available at: [Link]

-

Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Available at: [Link]

-

Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Available at: [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Available at: [Link]

-

ILT. (2023). Chemical Storage and Shelf Life. Available at: [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). Acetyl chloride. Available at: [Link]

-

Loughborough University. (n.d.). Chemical Storage Safety Guidance. Available at: [Link]

-

Cui, H. et al. (n.d.). Thermal Properties and Gas Decomposition Products of Hafnium(IV) Acetylacetonate. Available at: [Link]

-

International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Available at: [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Available at: [Link]

-

RayPCB. (2024). Effective Ways of Moisture Sensitive Device Storage and Handling. Available at: [Link]

-

The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Available at: [Link]

-

ResearchGate. (n.d.). The thermal decomposition and analyses of metal tris-acetylacetonates. Available at: [Link]

-

ResearchGate. (n.d.). Thermal decomposition of copper (II) acetylacetonate. Available at: [Link]

-

University of Wollongong. (n.d.). Kinetic study of thermal degradation of chitosan as a function of deacetylation degree. Available at: [Link]

-

Semantic Scholar. (n.d.). Thermal Decomposition of Metal Acetylacetonates: Mass Spectrometer Studies. Available at: [Link]

-

ChemBK. (2024). piperidine-1-carbonyl chloride. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). 1-Piperidinecarbonyl chloride. Available at: [Link]

-

PubMed. (2004). The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). 4-(Acetyloxy)cyclohexanecarboxylic acid. Available at: [Link]

-

IIP Series. (n.d.). CHEMICAL BASIS OF STABILITY OF DRUG. Available at: [Link]

-

Taylor & Francis. (n.d.). Chemical stability – Knowledge and References. Available at: [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. asianpubs.org [asianpubs.org]

- 8. ro.uow.edu.au [ro.uow.edu.au]

- 9. iltusa.com [iltusa.com]

- 10. 1-PIPERIDINECARBONYL CHLORIDE | 13939-69-0 [chemicalbook.com]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. ehs.umich.edu [ehs.umich.edu]

- 14. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 15. georganics.sk [georganics.sk]

- 16. 1-Piperidinecarbonyl chloride 97 13939-69-0 [sigmaaldrich.com]

- 17. 1-Piperidinecarbonyl chloride | C6H10ClNO | CID 242085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chemos.de [chemos.de]

- 19. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of 1-Piperidinecarbonyl Chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for handling 1-Piperidinecarbonyl chloride, a valuable reagent that is highly sensitive to moisture. Understanding and controlling its hydrolysis is critical for achieving reproducible, high-yield synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is 1-Piperidinecarbonyl chloride so sensitive to water?

A1: The reactivity of 1-Piperidinecarbonyl chloride stems from its acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine and oxygen atoms.[1] This makes it extremely susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[1][2]

Q2: What are the primary products of hydrolysis?

A2: Hydrolysis of 1-Piperidinecarbonyl chloride breaks the acyl-chloride bond, yielding piperidine-1-carboxylic acid and hydrochloric acid (HCl). The carboxylic acid is often unstable and may decompose further, while the generated HCl can catalyze other side reactions or degrade sensitive functional groups in your reaction mixture.

Q3: How can I visually tell if my 1-Piperidinecarbonyl chloride has degraded?

A3: Fresh, high-purity 1-Piperidinecarbonyl chloride is typically a colorless to light yellow liquid.[3][4] Significant degradation due to moisture exposure may lead to a darker color, increased viscosity, or the presence of solid precipitates (the resulting carboxylic acid or its salts). Some commercial sources note that degraded material may contain free HCl.[2]

Q4: What are the immediate consequences of using hydrolyzed reagent in my experiment?

A4: Using a partially or fully hydrolyzed reagent will lead to significantly lower yields or complete reaction failure.[5] The active acyl chloride is consumed, preventing it from participating in the desired reaction. This can also lead to a complex mixture of byproducts, complicating purification.[6]

Q5: Can I "rescue" a partially hydrolyzed bottle of 1-Piperidinecarbonyl chloride?

A5: It is not recommended. Once hydrolyzed, the acyl chloride is converted to a carboxylic acid. There is no simple, practical laboratory procedure to reverse this process. Attempting to use a degraded reagent will compromise the integrity and reproducibility of your results. It is always best to start with fresh, properly handled material.

Troubleshooting Guide: Low Yields and Reaction Failures

Encountering low yields is a common issue when working with moisture-sensitive reagents.[7][8] This guide provides a systematic approach to identifying and resolving problems related to the hydrolysis of 1-Piperidinecarbonyl chloride.

Problem 1: Consistently Low or No Product Yield

This is the most direct indicator that your acyl chloride is not actively participating in the reaction. The root cause is almost always the presence of water.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process to diagnose and solve issues related to reagent and reaction environment integrity.

Caption: Hydrolysis mechanism of 1-Piperidinecarbonyl Chloride.

Troubleshooting Steps

-

Temperature Control: If your reaction is exothermic, localized heating can accelerate hydrolysis. Ensure efficient stirring and consider adding the 1-Piperidinecarbonyl chloride solution dropwise to a cooled reaction mixture. [7]* Purity of Other Reagents: Other reagents, especially amine bases like triethylamine or hygroscopic salts, can introduce water. [9]Ensure all reagents are anhydrous. Triethylamine should be distilled from calcium hydride. Hygroscopic solids should be dried in a vacuum oven before use. [10]* Reaction Time: Prolonged reaction times increase the window of opportunity for moisture to enter the system. Monitor your reaction by an appropriate technique (e.g., TLC, LC-MS) and work it up promptly upon completion. [7]

Analytical Methods for Detecting Hydrolysis

To confirm if hydrolysis is the root cause of your issues, you can use several analytical techniques.

-

Infrared (IR) Spectroscopy: Monitor the disappearance of the characteristic acyl chloride C=O stretch (typically around 1785-1815 cm⁻¹) and the appearance of a broader carboxylic acid O-H stretch (around 2500-3300 cm⁻¹) and C=O stretch (around 1700-1725 cm⁻¹). [11]* HPLC-MS: A highly sensitive method to detect the presence of the hydrolyzed product (piperidine-1-carboxylic acid). Direct analysis of acyl chlorides can be challenging due to their reactivity, so derivatization or intentional hydrolysis for quantification might be employed in formal analysis. [12][13]* NMR Spectroscopy: ¹H NMR can be used to observe the appearance of new signals corresponding to the hydrolysis product.

By systematically addressing each potential source of moisture contamination using the protocols and workflows outlined in this guide, you can successfully prevent the hydrolysis of 1-Piperidinecarbonyl chloride and achieve reliable, high-yield results in your synthetic endeavors.

References

- Fiveable. (2025, August 15). Inert atmosphere Definition - Organic Chemistry II Key...

- BenchChem. (2025). Technical Support Center: Synthesis of Piperidine-1-carbonyl Azide.

- YouTube. (2022, February 2).

- ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?

- Sparkl.

- Moodle@Units. Preparing Anhydrous Reagents and Equipment.

- Chemistry LibreTexts. (2022, May 5). 7.

- YouTube. (2017, January 17).

- Georganics. 1-PIPERIDINECARBONYL CHLORIDE.

- Chemistry LibreTexts. (2021, August 15). Drying Solvents.

- JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment.

- HepatoChem. (2016, September 14). How do you handle hygroscopic salts?

- Utah Tech University.

- ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.

- ChemicalBook. (2026, January 13). 1-PIPERIDINECARBONYL CHLORIDE | 13939-69-0.

- University of Rochester Chemistry Department. Troubleshooting: How to Improve Yield.

- Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.

- Canadian Science Publishing. (1967, July).

- Reddit. (2018, March 15). How to store, use, and preserve anhydrous compounds. r/chemhelp.

- Organic Syntheses. Organic Syntheses Procedure.

- Toronto Research Chemicals. 1-Formyl-piperidine-4-carbonyl Chloride | 84163-43-9.

- Wiley Analytical Science. How to dry solvents.

- Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents.

- ChemBK. (2024, April 9). piperidine-1-carbonyl chloride.

- University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- TCI Chemicals. (2025, April 29).

- Google Patents. (2017).

- BenchChem. (2025). Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride.

- BenchChem. (2025). Piperidine-1-carbonyl azide chemical properties.

- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?

- Sigma-Aldrich. 1-Piperidinecarbonyl chloride 97%.

- PubChem. 1-Piperidinecarbonyl chloride | C6H10ClNO | CID 242085.

- Science Madness. (2020, December 24). Is it normal to get low yields all the time, or am I a bad organic chemist?

- Fisher Scientific.

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-PIPERIDINECARBONYL CHLORIDE | 13939-69-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. quora.com [quora.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Troubleshooting [chem.rochester.edu]

- 8. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. hepatochem.com [hepatochem.com]

- 10. moodle2.units.it [moodle2.units.it]

- 11. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 12. researchgate.net [researchgate.net]

- 13. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

Improving stability of 1-Piperidinecarbonyl chloride 4-(acetyloxy)- in solution

This guide outlines the technical protocols for stabilizing 1-Piperidinecarbonyl chloride, 4-(acetyloxy)- (also known as 4-acetoxy-1-piperidinecarbonyl chloride) in solution.

As a carbamoyl chloride with an ester linkage, this compound presents a dual-stability challenge: the carbamoyl chloride moiety (N-COCl) is moisture-sensitive, while the acetoxy group (-OAc) is susceptible to acid-catalyzed hydrolysis. The degradation is often autocatalytic—hydrolysis of the chloride releases HCl, which accelerates the cleavage of the ester.

Part 1: The Stability Profile

To stabilize this compound, you must understand its "Cycle of Destruction." Unlike standard acyl chlorides, disubstituted carbamoyl chlorides are thermally robust but kinetically unstable in the presence of protic impurities.

Degradation Pathway (Mechanism)

The following diagram illustrates how a single molecule of water triggers a cascade of degradation.

Caption: Figure 1.[1][2][3][4][5] The hydrolytic degradation cascade. Note that the release of HCl creates an acidic environment that threatens the ester moiety at the C4 position.

Part 2: Solvent Selection & Preparation

The choice of solvent is the single most critical factor in maintaining stability. You must use aprotic, non-nucleophilic solvents with low water content (<50 ppm).

Solvent Compatibility Matrix

| Solvent Class | Suitability | Recommended Solvents | Technical Notes |

| Chlorinated | Excellent | Dichloromethane (DCM), Chloroform | Best solubility profile. DCM is preferred for storage due to ease of removal. Must be stabilized with amylene, not ethanol (ethanol reacts). |

| Aromatic | Good | Toluene, Benzene | Excellent for thermal stability. Less hygroscopic than chlorinated solvents. |

| Ethers | Moderate | THF, 1,4-Dioxane | Risk: THF is hygroscopic. Must be distilled from Na/Benzophenone or dried over activated sieves immediately before use. |

| Polar Aprotic | Poor | DMSO, DMF | Avoid. While soluble, carbamoyl chlorides can degrade in DMSO at high temps or over long periods due to Pummerer-type rearrangements or hygroscopicity [1]. |

| Protic | Forbidden | Water, Methanol, Ethanol | Fatal. Rapid reaction to form carbamates (with alcohols) or amines (with water). |

Protocol: Preparation of Anhydrous Stock Solution

Goal: Create a 0.5 M solution stable for >2 weeks at -20°C.

-

Glassware Prep: Bake all vials and septa at 120°C for 4 hours. Cool in a desiccator under Argon.

-

Solvent Drying:

-

Do not rely on "anhydrous" bottles once opened.

-

Store DCM over activated 3Å or 4Å Molecular Sieves (20% w/v) for at least 24 hours before use.

-

-

Dissolution (Inert Atmosphere):

-

Weigh the carbamoyl chloride in a glovebox or under a cone of Nitrogen.

-

Add the dried solvent via syringe through a septum.

-

Do not sonicate if possible; sonication heats the solution and can drive moisture into the vial. Vortex gently.

-

-

Storage:

-

Overlay the solution with Argon gas (heavier than air, provides a better blanket).

-

Seal with Parafilm over the cap.

-

Store at -20°C .

-

Part 3: Handling & Troubleshooting

Workflow for Handling Moisture-Sensitive Reagents

Caption: Figure 2. Decision tree for handling 1-Piperidinecarbonyl chloride, 4-(acetyloxy)- to minimize hydrolysis risk.

Troubleshooting Guide

Q: The solution has turned cloudy or developed a precipitate.

-

Diagnosis: Hydrolysis has occurred.[6][7] The precipitate is likely the hydrochloride salt of 4-acetoxypiperidine (the amine byproduct), which is insoluble in DCM/Toluene.

-

Fix: The solution is compromised. Filter through a 0.2 µm PTFE syringe filter to remove the salt if you must use it, but re-titrate to determine the remaining active concentration.

Q: I see bubbling when I dissolve the solid.

-

Diagnosis: Active hydrolysis releasing CO₂ gas.

-

Fix: Your solvent is wet.[8] Discard the solvent batch. Re-dry solvent using activated molecular sieves (3Å) for 48 hours.

Q: The solution has developed a pungent, acrid odor.

-

Diagnosis: Release of HCl gas.[7]

-

Fix: This indicates significant degradation. Neutralize the waste with aqueous bicarbonate before disposal. Do not use for sensitive couplings.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use a base to scavenge the HCl and improve stability? A: Generally, no for storage. While adding a base (like Triethylamine or solid Carbonate) seems logical to neutralize HCl, free bases can catalyze the hydrolysis of the carbamoyl chloride itself or the ester group. It is safer to store the solution neutral and strictly anhydrous. Add the base only during the actual reaction [2].